molecular formula C13H20O2 B12076539 3-(3-Isobutoxyphenyl)propan-1-ol

3-(3-Isobutoxyphenyl)propan-1-ol

Cat. No.: B12076539
M. Wt: 208.30 g/mol
InChI Key: WBOVQQDJKGILTR-UHFFFAOYSA-N
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Description

3-(3-Isobutoxyphenyl)propan-1-ol is an organic compound that belongs to the class of primary alcohols It is characterized by the presence of a phenyl ring substituted with an isobutoxy group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isobutoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-isobutoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. Another method includes the alkylation of 3-isobutoxyphenylacetic acid with a suitable alkyl halide, followed by reduction to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isobutoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (VI) solution is commonly used for the oxidation of primary alcohols.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic compounds.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: The major products include 3-(3-isobutoxyphenyl)propanal and 3-(3-isobutoxyphenyl)propanoic acid.

    Reduction: The major product is 3-(3-isobutoxyphenyl)propane.

    Substitution: Products depend on the substituent introduced, such as 3-(3-isobutoxyphenyl)bromopropane.

Scientific Research Applications

3-(3-Isobutoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Isobutoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropan-1-ol: Similar structure but lacks the isobutoxy group.

    3-(4-Isobutylphenyl)propan-1-ol: Similar structure with an isobutyl group instead of isobutoxy.

    3-(3-Chlorophenyl)propan-1-ol: Similar structure with a chlorine substituent.

Uniqueness

3-(3-Isobutoxyphenyl)propan-1-ol is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-[3-(2-methylpropoxy)phenyl]propan-1-ol

InChI

InChI=1S/C13H20O2/c1-11(2)10-15-13-7-3-5-12(9-13)6-4-8-14/h3,5,7,9,11,14H,4,6,8,10H2,1-2H3

InChI Key

WBOVQQDJKGILTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CCCO

Origin of Product

United States

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